molecular formula C13H14N2O2 B11208183 Methyl alpha-cyano-4-(dimethylamino)cinnamate CAS No. 3785-86-2

Methyl alpha-cyano-4-(dimethylamino)cinnamate

Cat. No.: B11208183
CAS No.: 3785-86-2
M. Wt: 230.26 g/mol
InChI Key: PVTUXLIWSQLDRD-DHZHZOJOSA-N
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Description

METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a phenyl group attached to a prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE typically involves the condensation of 4-(dimethylamino)benzaldehyde with methyl cyanoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE is unique due to its specific combination of functional groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Properties

CAS No.

3785-86-2

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C13H14N2O2/c1-15(2)12-6-4-10(5-7-12)8-11(9-14)13(16)17-3/h4-8H,1-3H3/b11-8+

InChI Key

PVTUXLIWSQLDRD-DHZHZOJOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OC

Origin of Product

United States

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